molecular formula C10H8O2S B2809432 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid CAS No. 53918-34-6

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Cat. No.: B2809432
CAS No.: 53918-34-6
M. Wt: 192.23
InChI Key: QCLWCSQPKMQSOU-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H8O2S. It is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-ylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is unique due to the presence of both a prop-2-yn-1-ylsulfanyl group and a benzoic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid, a compound with a unique sulfanyl group attached to a benzoic acid structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10O2S\text{C}_{11}\text{H}_{10}\text{O}_2\text{S}

This compound features a benzoic acid moiety with a prop-2-yn-1-ylsulfanyl substituent, which may influence its biological properties through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can modulate pathways involved in inflammation, apoptosis, and cellular signaling.

  • Enzyme Inhibition : Compounds in the benzoic acid family have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Antioxidant Activity : The presence of the sulfanyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. In vitro assays revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, potentially useful in treating infections caused by these pathogens.

Anticancer Potential

Research on benzoic acid derivatives has also highlighted their anticancer properties. A study investigating the effects of related compounds on cancer cell lines reported:

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis
A2058 (melanoma)20Inhibition of cell proliferation

These findings indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Study on Proteostasis Modulation

A notable study evaluated the effects of benzoic acid derivatives on proteostasis networks, particularly focusing on the ubiquitin-proteasome pathway (UPP) and autophagy. The results showed that certain derivatives could significantly enhance the activity of cathepsins B and L, enzymes involved in protein degradation:

"The hydroxybenzoic acid scaffold could be considered as a promising candidate for the development of novel modulators of the proteostasis network" .

This suggests that this compound may also play a role in modulating these critical cellular processes.

Cytotoxicity Assessment

In another investigation assessing cytotoxicity across various cell lines, it was found that while some derivatives exhibited significant growth inhibition in cancer cells, they showed minimal toxicity in normal fibroblast cells:

Cell LineGrowth Inhibition (%)
CCD25sk (fibroblast)3.56
HepG24.81
A20585.02

This differential effect underscores the potential for therapeutic applications with reduced side effects .

Properties

IUPAC Name

2-prop-2-ynylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWCSQPKMQSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To thiosalicylic acid (77 g) slurried in methyl ethyl ketone (500 ml) was added 1 equivalent of K2CO3 followed by 3-bromopropyne (1 equivalent). The reaction mixture was stirred for 3 hours and then poured into 1N HCl and the solids filtered and then vacuum dried to afford the subtitle compound.
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Synthesis routes and methods II

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